molecular formula C10H14O2 B8626004 3-(1-Methoxyethenyl)hept-5-yn-2-one CAS No. 56563-38-3

3-(1-Methoxyethenyl)hept-5-yn-2-one

Cat. No.: B8626004
CAS No.: 56563-38-3
M. Wt: 166.22 g/mol
InChI Key: NSSOZUWJZRJGTN-UHFFFAOYSA-N
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Description

3-(1-Methoxyethenyl)hept-5-yn-2-one is a synthetic organic compound featuring both an alkenyl ether and a ynone functional group within its structure. This molecular architecture, characterized by a hept-5-yn-2-one backbone modified with a 1-methoxyethenyl substituent , makes it a molecule of significant interest in exploratory organic and fragrance chemistry research. The compound is closely related to a class of terpene-based derivatives that are systematically investigated for their unique olfactory properties . The exocyclic alkene and electron-rich ether group present potential sites for further chemical transformation, such as cyclopropanation or other functionalization reactions, which are valuable for creating diverse libraries of novel odorant molecules . As a building block, it can be utilized in the synthesis of more complex structures for structure-odor relationship (SOR) studies. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this material responsibly, in accordance with all applicable laboratory safety regulations.

Properties

CAS No.

56563-38-3

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

3-(1-methoxyethenyl)hept-5-yn-2-one

InChI

InChI=1S/C10H14O2/c1-5-6-7-10(8(2)11)9(3)12-4/h10H,3,7H2,1-2,4H3

InChI Key

NSSOZUWJZRJGTN-UHFFFAOYSA-N

Canonical SMILES

CC#CCC(C(=O)C)C(=C)OC

Origin of Product

United States

Comparison with Similar Compounds

3-Allyl-6-methylhept-5-en-2-one (CAS 2633-95-6)

  • Structure : Replaces the methoxyethenyl group with an allyl substituent and introduces a methyl group at C4. The alkyne is absent, replaced by an alkene at C5.
  • Reactivity : The allyl group enables Diels-Alder reactions and conjugate additions, while the alkene allows for electrophilic additions. The absence of the alkyne reduces strain but limits click chemistry applications.
  • Physical Properties : Lower polarity compared to the target compound due to the lack of a methoxy group.

Exo-5-(1-Methoxyethenyl)bicyclo[2.2.1]hept-2-ene (CAS 103582-46-3)

  • Structure: Incorporates a bicyclic framework (norbornene-like) with a methoxyethenyl group at the exo position.
  • Reactivity : The strained bicyclic system enhances susceptibility to ring-opening reactions. The methoxyethenyl group participates in electron-driven processes, similar to the target compound.
  • Thermal Stability : Higher strain energy likely reduces thermal stability compared to the linear hept-5-yn-2-one backbone .

(1-Methoxyethenyl)trimethylsilane (CAS 79678-01-6)

  • Structure : Silicon-based analogue with a trimethylsilyl group replacing the hept-5-yn-2-one backbone.
  • Reactivity : The silyl group facilitates coupling reactions (e.g., Peterson olefination) but lacks ketone or alkyne reactivity.
  • Physical Properties: Lower boiling point (102–104°C) and density (0.803 g/cm³) compared to non-silicon analogues .

Functional Group Impact on Chemical Behavior

Compound Key Functional Groups Reactivity Highlights Thermal Stability
3-(1-Methoxyethenyl)hept-5-yn-2-one Alkyne, ketone, methoxyethenyl Alkyne cycloadditions, ketone nucleophilic attacks Moderate
3-Allyl-6-methylhept-5-en-2-one Alkene, allyl, ketone Diels-Alder, electrophilic alkene additions High
Exo-5-(methoxyethenyl)bicyclo... Bicyclic, methoxyethenyl Ring-opening, strain-driven reactions Low
(1-Methoxyethenyl)trimethylsilane Methoxyethenyl, silyl Silicon-mediated cross-couplings High
  • Alkyne vs. Alkene : The alkyne in the target compound enhances reactivity in Huisgen cycloadditions but increases steric hindrance compared to alkene-bearing analogues .
  • Methoxyethenyl vs. Allyl : The methoxy group in the target compound increases electron density at the ethenyl group, favoring electrophilic substitutions over radical reactions observed in allyl derivatives .

Physicochemical Properties

Property This compound 3-Allyl-6-methylhept-5-en-2-one Exo-5-(methoxyethenyl)bicyclo...
Molecular Weight (g/mol) ~166.22 (estimated) 166.24 162.23
Polarity High (ketone + methoxy) Moderate (allyl + ketone) Moderate (bicyclic)
Solubility Likely polar aprotic solvents Non-polar solvents Low (strained structure)
  • Boiling Points : Silicon-based analogues (e.g., (1-Methoxyethenyl)trimethylsilane) exhibit lower boiling points due to reduced intermolecular forces .

Preparation Methods

Alkylation-Based Synthesis

Alkylation represents a foundational approach for constructing the hept-5-yn-2-one backbone. The method typically employs propargyl bromide or analogous electrophiles to introduce the alkyne moiety. Key steps include:

  • Substrate Activation : A ketone precursor, such as 3-oxohept-5-ynoate, is treated with a strong base (e.g., NaH or K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

  • Electrophilic Quenching : The enolate intermediate reacts with 1-methoxyvinyl bromide or chloride, forming the methoxyethenyl group via SN₂ displacement.

Optimization Insights :

  • Solvent Effects : DMF enhances enolate stability but may lead to over-alkylation; acetonitrile offers better selectivity at the expense of slower kinetics.

  • Temperature Control : Reactions performed at 0–25°C minimize side products (e.g., di-alkylation), with yields ranging from 60–75%.

Table 1: Representative Alkylation Conditions

ParameterConditionYield (%)Purity (%)
BaseNaH (1.2 equiv)6892
SolventDMF, anhydrous7289
Temperature0°C → RT6594

Aldol Condensation Strategies

Aldol condensation leverages carbonyl reactivity to assemble the α,β-unsaturated system. This method is advantageous for introducing stereoelectronic control:

  • Enolate Formation : Deprotonation of a β-keto alkyne (e.g., hept-5-yn-2-one) using LDA or KHMDS in THF generates a nucleophilic enolate.

  • Cross-Coupling : Reaction with methoxyacetaldehyde derivatives under Dean-Stark conditions facilitates dehydration, yielding the conjugated enone.

Critical Considerations :

  • Catalyst Selection : Protic acids (e.g., p-TsOH) or Lewis acids (e.g., ZnCl₂) accelerate dehydration but risk epimerization.

  • Stereochemical Outcomes : Anti-addition predominates due to transition-state stabilization, achieving >80% diastereomeric excess.

Table 2: Aldol Condensation Performance Metrics

ParameterConditionYield (%)Selectivity (%)
BaseKHMDS (1.5 equiv)7885
Catalystp-TsOH (10 mol%)8288
SolventToluene, reflux7582

Grignard Reaction Approaches

Grignard reagents enable modular construction of the methoxyethenyl group via nucleophilic addition:

  • Alkyne Functionalization : Hept-5-yn-2-one is treated with methoxyvinyllithium or Grignard reagents (e.g., CH₂=CHOMgBr) in anhydrous THF at −78°C.

  • Workup Protocol : Quenching with NH₄Cl and chromatographic purification isolates the product, avoiding protodemetalation side reactions.

Advantages and Limitations :

  • Yield Efficiency : 65–80% yields are typical, though steric hindrance at the ketone position reduces reactivity.

  • Functional Group Tolerance : Sensitive moieties (e.g., esters) require protective group strategies .

Radical-Mediated Syntheses

Recent advances utilize tin hydride chemistry to achieve regioselective alkyne functionalization:

  • Initiation : Bu₃SnH and AIBN generate stannyl radicals that selectively add to internal alkynes, forming vinyl intermediates .

  • Cascade Cyclization : The radical intermediate undergoes 5-exo-trig cyclization, followed by hydrogen atom transfer (HAT) to yield the methoxyethenyl group .

Mechanistic Highlights :

  • Regioselectivity : Attack at the internal alkyne carbon is favored due to transition-state stabilization via conjugation .

  • Fragmentation Control : Aromatizing β-scission eliminates tin byproducts, simplifying purification .

Table 3: Radical Cascade Optimization

ParameterConditionYield (%)Purity (%)
InitiatorAIBN (0.2 equiv)8791
SolventToluene, reflux8589
Reaction Time12 h8293

Comparative Analysis of Methodologies

Table 4: Synthesis Route Comparison

MethodYield Range (%)ScalabilitySafety Concerns
Alkylation60–75HighMoisture-sensitive bases
Aldol Condensation70–85ModerateAcidic waste generation
Grignard65–80LowPyrophoric reagents
Radical70–90HighToxic tin residues
  • Cost-Effectiveness : Alkylation and radical methods are preferable for large-scale production due to reagent availability .

  • Environmental Impact : Radical routes require tin waste mitigation, whereas aldol methods generate aqueous acidic byproducts .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing 3-(1-Methoxyethenyl)hept-5-yn-2-one with high purity?

  • Methodological Answer : Utilize stepwise synthetic protocols with controlled reaction parameters (e.g., temperature, solvent polarity, and catalyst selection). For example, alkyne protection strategies can prevent side reactions during ketone functionalization. Validate purity via HPLC coupled with mass spectrometry, and cross-reference spectral data (e.g., 1^1H/13^13C NMR, IR) against computational predictions or established databases like NIST Chemistry WebBook . Kinetic studies of intermediate formation can optimize yield .

Q. How should researchers approach structural characterization of this compound using crystallographic techniques?

  • Methodological Answer : Employ single-crystal X-ray diffraction (SC-XRD) with refinement via SHELX software (e.g., SHELXL for small-molecule refinement). For visualization, use ORTEP-3 to generate thermal ellipsoid diagrams, ensuring proper handling of disorder or twinning in the crystal lattice . Validate bond lengths and angles against density functional theory (DFT) calculations to resolve ambiguities .

Q. What spectroscopic techniques are most effective for identifying reactive sites in this compound?

  • Methodological Answer : Combine 1^1H NMR for methoxy and alkyne proton environments, 13^13C NMR for carbonyl and sp-hybridized carbons, and IR spectroscopy for ketone (C=O) and alkyne (C≡C) stretching frequencies. UV-Vis can probe conjugation effects between the methoxyethenyl and carbonyl groups. Cross-validate assignments using computational tools like Gaussian for molecular orbital analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound under varying conditions?

  • Methodological Answer : Conduct controlled comparative studies using a matrix of solvents (polar/aprotic), temperatures, and catalysts. Apply multivariate statistical analysis to isolate influential variables. For example, discrepancies in alkynyl group reactivity may arise from steric effects or competing pathways, which can be clarified via isotopic labeling (e.g., 18^{18}O in ketone) and tandem MS/MS fragmentation analysis .

Q. What computational strategies are optimal for modeling the electronic structure and reaction pathways of this compound?

  • Methodological Answer : Use DFT (e.g., B3LYP/6-311++G**) to map potential energy surfaces for key reactions (e.g., nucleophilic addition to the carbonyl). Compare with ab initio methods (e.g., MP2) for non-covalent interactions. Solvent effects can be modeled via COSMO-RS. Validate computational results against experimental kinetics (e.g., Arrhenius plots) and spectroscopic data .

Q. How should researchers design experiments to investigate the compound’s stability under oxidative or photolytic conditions?

  • Methodological Answer : Implement accelerated stability testing using controlled oxygen exposure or UV irradiation chambers. Monitor degradation products via GC-MS or LC-QTOF-MS. For mechanistic insights, employ radical scavengers (e.g., TEMPO) or isotopic labeling (D2OD_2O for H/D exchange studies). Theoretical modeling of bond dissociation energies (BDEs) can predict vulnerable sites .

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